3-Benzyloxy-2,2-dimethylpropionyl chloride
Overview
Description
3-Benzyloxy-2,2-dimethylpropionyl chloride is an organic compound with the molecular formula C12H15ClO2. . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-2,2-dimethylpropionyl chloride typically involves the reaction of 3-benzyloxy-2,2-dimethylpropionic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-benzyloxy-2,2-dimethylpropionic acid+SOCl2→3-benzyloxy-2,2-dimethylpropionyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-2,2-dimethylpropionyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-benzyloxy-2,2-dimethylpropionic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.
Hydrolysis: Water or aqueous solutions of bases (e.g., NaOH) are used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Alcohols: Formed by reduction of the acyl chloride group.
Scientific Research Applications
3-Benzyloxy-2,2-dimethylpropionyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-2,2-dimethylpropionyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as alcohols, amines, and thiols, leading to the formation of esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,2-dimethylpropionyl chloride: Similar in structure but with a chloro group instead of a benzyloxy group.
2,2-Dimethyl-3-(methoxy)-propanoyl chloride: Similar in structure but with a methoxy group instead of a benzyloxy group.
2,2-Dimethyl-3-(phenylmethoxy)-propanoyl chloride: Another name for 3-Benzyloxy-2,2-dimethylpropionyl chloride.
Uniqueness
This compound is unique due to the presence of the benzyloxy group, which imparts specific reactivity and properties. This group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in organic synthesis and research.
Properties
IUPAC Name |
2,2-dimethyl-3-phenylmethoxypropanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-12(2,11(13)14)9-15-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFGSAPRAFBOGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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